![molecular formula C9H13N5 B1360911 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 862728-60-7](/img/structure/B1360911.png)
1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Vue d'ensemble
Description
1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as 1-NM-PP1 , is a pyrazolopyrimidine compound. It serves as a tyrosine kinase inhibitor . The molecular formula is C20H21N5 , and its molecular weight is approximately 331.4 g/mol .
Chemical Reactions Analysis
1-NM-PP1 is an ATP-competitive inhibitor of the Src family of protein tyrosine kinases. It modulates kinase activity by binding to the ATP-binding site, thereby interfering with phosphorylation cascades and downstream signaling pathways .
Applications De Recherche Scientifique
Inhibition de la protéine kinase
Ce composé est connu pour agir comme un inhibiteur des protéines kinases, qui sont des enzymes qui modifient d'autres protéines en y ajoutant chimiquement des groupes phosphate. En inhibant ces enzymes, le composé peut être utilisé pour étudier les voies de signalisation cellulaire et a des applications thérapeutiques potentielles dans les maladies où l'activité des kinases est dysrégulée .
Agents antituberculeux
Les dérivés de la pyrazolo[3,4-d]pyrimidine ont été explorés pour leurs propriétés antituberculeuses. Ces composés peuvent inhiber la croissance de Mycobacterium tuberculosis, la bactérie responsable de la tuberculose. Cette application est cruciale pour développer de nouveaux traitements contre les souches résistantes aux médicaments de la tuberculose .
Activités antitumorales
Le squelette structural de la 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine sert de base à la synthèse de dérivés possédant des propriétés antitumorales. Ces dérivés ont été testés sur diverses lignées cellulaires cancéreuses humaines, montrant le potentiel de servir de pistes pour de nouvelles thérapies contre le cancer .
Diversité biologique en chimie médicinale
Les pyrazolo[3,4-d]pyrimidines ont établi une place importante en chimie médicinale en raison de leurs caractéristiques biologiques diverses. Elles sont utilisées comme inhibiteurs de la croissance des cellules cancéreuses, antioxydants et agents pour le traitement de diverses affections telles que le diabète, l'hypertension et les allergies .
Recherche pharmacologique
En recherche pharmacologique, les dérivés de ce composé sont utilisés pour construire, entraîner et valider des modèles prédictifs d'apprentissage automatique. Ces modèles peuvent prédire les profils pharmacodynamiques, pharmacocinétiques et toxicologiques de nouveaux candidats médicaments .
Maladies anti-inflammatoires
La recherche a montré que les dérivés de pyrazole, y compris ceux liés à la this compound, peuvent être des inhibiteurs efficaces de la phosphodiestérase 4 (PDE4). Ces inhibiteurs ont des applications dans le traitement des maladies anti-inflammatoires .
Mécanisme D'action
Target of Action
The primary target of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the Calcium/calmodulin-dependent protein kinase type II subunit gamma . This enzyme plays a crucial role in various cellular processes, including the regulation of calcium transport, cell cycle progression, and synaptic plasticity.
Analyse Biochimique
Biochemical Properties
1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as a ligand for enzymes and proteins. It interacts with carbonyl reductase [NADPH] 1 in humans . The nature of these interactions involves binding to the active site of the enzyme, potentially inhibiting its activity. This interaction can influence various metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interact with calcium/calmodulin-dependent protein kinase type II subunit gamma in humans . This interaction can lead to alterations in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor for certain enzymes, such as carbonyl reductase [NADPH] 1 . This inhibition can lead to changes in gene expression and metabolic flux, ultimately affecting cellular function. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and altering biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, disruption of metabolic pathways, and alterations in gene expression. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as carbonyl reductase [NADPH] 1, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to changes in the concentration of specific metabolites, affecting overall cellular metabolism. Understanding these interactions is crucial for elucidating the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function, as well as its potential therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within the cell . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-9(2,3)14-8-6(4-13-14)7(10)11-5-12-8/h4-5H,1-3H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJUWSKUVHLSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



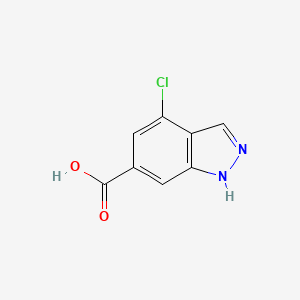


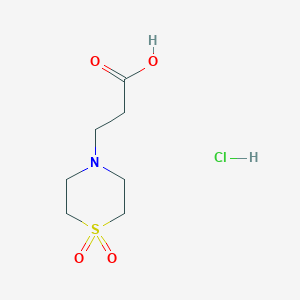

![N-[2-(diethylamino)ethyl]-4-methylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B1360840.png)
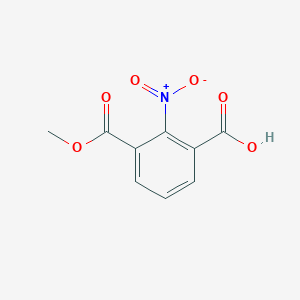
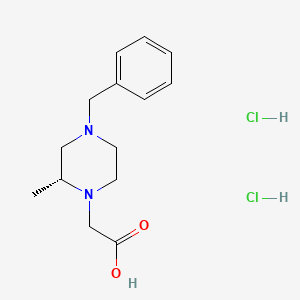
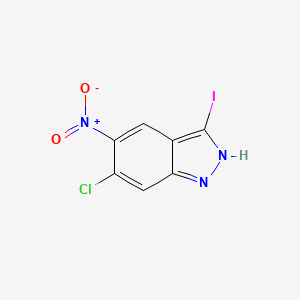


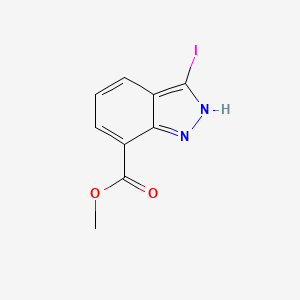
![1-Acetyl-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B1360856.png)
